
2-Amino-4-nitrobenzoic acid
Overview
Description
2-Amino-4-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-nitrobenzoic acid typically involves the nitration of 2-aminobenzoic acid. The process begins with the nitration of 2-aminobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction introduces a nitro group at the para position relative to the amino group, yielding this compound .
Another method involves the oxidation of 2-amino-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group into a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nitrobenzoic acid undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Coupling Reactions: Diazonium salts in an alkaline medium.
Major Products
Reduction: 2,4-Diaminobenzoic acid.
Substitution: N-substituted amides or alkylated derivatives.
Coupling Reactions: Azo compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitubercular Activity
2-Amino-4-nitrobenzoic acid has been explored for its potential as a chemotherapeutic agent against tuberculosis. A notable study demonstrated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis, suggesting its utility in developing new antitubercular drugs. The diazotization process of this compound leads to the formation of 2-hydroxy-4-aminobenzoic acid, which has shown enhanced effectiveness against tubercle bacilli compared to traditional treatments .
Analgesic Properties
Research has indicated that this compound may possess analgesic properties. In experimental models, it has been shown to reduce pain responses, making it a candidate for further studies in pain management therapies .
Material Science
Nonlinear Optical Materials
The compound has been identified as a promising candidate for nonlinear optical applications. Crystals of this compound have been synthesized and characterized for their optical properties. These crystals exhibit good photoconductivity and free radical scavenging activity, making them suitable for applications in photonic devices and sensors .
Crystal Engineering
In crystal engineering, this compound serves as an effective hydrogen bond donor. Its ability to form stable crystals is exploited in the design of new materials with tailored properties for specific applications in electronics and optics .
Analytical Chemistry
Chromatographic Applications
The compound is utilized in high-performance liquid chromatography (HPLC) as a standard reference material due to its well-defined chemical structure and stability. Its purity levels (≥97%) make it suitable for quantitative analysis in various chemical assays .
Spectroscopic Studies
this compound is frequently employed in spectroscopic studies, including UV-Vis and FTIR spectroscopy, to investigate molecular interactions and properties. These studies are crucial for understanding the behavior of this compound in different environments and conditions .
Mechanism of Action
The mechanism of action of 2-amino-4-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In coupling reactions, the amino group reacts with diazonium salts to form azo bonds, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitrobenzoic acid: Similar structure but with the nitro group at the third position.
2-Amino-5-nitrobenzoic acid: Similar structure but with the nitro group at the fifth position.
4-Amino-2-nitrobenzoic acid: Similar structure but with the amino and nitro groups swapped positions.
Uniqueness
2-Amino-4-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain dyes and pharmaceuticals that require this specific arrangement of functional groups .
Biological Activity
2-Amino-4-nitrobenzoic acid (2A4NBA) is a significant compound in the field of medicinal chemistry and biochemistry. Its biological activities have been explored in various studies, revealing its potential applications in pharmacology and toxicology. This article examines the biological activity of 2A4NBA, including its genotoxicity, mutagenicity, and potential therapeutic effects.
- IUPAC Name : this compound
- Molecular Formula : C7H6N2O3
- Molecular Weight : 166.13 g/mol
Genotoxicity and Mutagenicity
Research has indicated that 2A4NBA exhibits significant genotoxic properties. A study conducted on various nitrobenzoic acids, including 2A4NBA, demonstrated positive results in bacterial mutagenicity tests using Salmonella typhimurium strains TA98 and TA100. The compound showed a strong mutagenic response, particularly in the absence of metabolic activation (S9 mix), indicating its direct acting mutagenic nature .
Table 1: Summary of Mutagenicity Tests for this compound
Test System | Result | Activation Required |
---|---|---|
Salmonella TA98 | Positive | No |
Salmonella TA100 | Positive | Yes |
Chromosomal Aberration (V79) | Marginally Positive | Yes |
Micronucleus Assay (HepG2) | Positive | Yes |
Toxicological Studies
Toxicological evaluations have revealed that high doses of nitrobenzoic acids can lead to hematological changes indicative of regenerative anemia. For instance, in a study where rats were administered doses exceeding 210 mg/kg body weight, significant alterations in blood parameters were observed, including increased reticulocyte counts and decreased erythrocyte levels .
Case Study 1: Mutagenicity Assessment
In a comprehensive mutagenicity assessment involving 2A4NBA, researchers utilized the Ames test to evaluate its potential as a mutagen. The results indicated that at concentrations above 50 µg/plate, there was a significant increase in revertant colonies in both TA98 and TA100 strains. This suggests that environmental exposure to this compound could pose genetic risks to human health .
Case Study 2: Pharmacological Applications
Emerging studies have suggested that derivatives of 2A4NBA may possess anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-Amino-4-nitrobenzoic acid in laboratory settings?
- Methodological Answer : When handling this compound, adhere to GHS hazard classifications:
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Protective Measures : Use gloves, goggles, and fume hoods. Avoid prolonged exposure and store in cool, ventilated areas away from UV light .
- Emergency Procedures : In case of contact, rinse eyes with water for 15 minutes (P305 + P351 + P338) and dispose of waste via certified hazardous material protocols .
Q. How is the molecular structure of this compound experimentally validated?
- Methodological Answer : X-ray crystallography is the gold standard:
Data Collection : Use single-crystal diffraction with Mo/Kα radiation.
Structure Solution : Apply SHELXS/SHELXD for phase determination .
Refinement : Optimize models using SHELXL, accounting for hydrogen bonding and thermal displacement parameters .
Software suites like WinGX or ORTEP-3 visualize electron density maps and generate publication-quality diagrams .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from disordered nitro or amino groups. Strategies include:
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Hydrogen Bonding Analysis : Apply graph-set theory (e.g., Etter’s rules) to identify motifs like R₁²(6) rings, ensuring consistency with IR spectroscopy or DFT calculations .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What role does this compound play in metabolic pathways of 2,4-DNT-exposed organisms?
- Methodological Answer : In mammalian systems, this compound is a key metabolite of 2,4-dinitrotoluene (2,4-DNT):
Reductive Metabolism : Hepatic enzymes reduce 2,4-DNT to intermediates like 2-amino-4-nitrobenzyl alcohol, which undergoes oxidation to this compound .
Detection : Use LC-MS/MS with isotopic labeling to trace urinary metabolites in exposed rodents or occupational studies .
Toxicological Significance : Correlate metabolite concentrations with hematologic endpoints (e.g., methemoglobinemia) to assess exposure risks .
Q. How do hydrogen bonding patterns of this compound inform crystal engineering?
- Methodological Answer : The molecule’s -NH₂ and -COOH groups form robust hydrogen-bonded networks:
- Synthons : Analyze via Cambridge Structural Database (CSD) to identify common motifs (e.g., carboxylic acid dimers or nitro-amino interactions).
- Co-crystal Design : Combine with complementary H-bond donors/acceptors (e.g., pyridines) to stabilize polymorphs.
- Thermodynamic Profiling : Use DSC and lattice energy calculations (PIXEL method) to predict packing efficiency .
Properties
IUPAC Name |
2-amino-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEALKTCRMBVTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Record name | 4-NITROANTHRANILIC ACID | |
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DSSTOX Substance ID |
DTXSID8020963 | |
Record name | 4-Nitroanthranilic acid | |
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Molecular Weight |
182.13 g/mol | |
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Physical Description |
4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB] | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE | |
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Vapor Pressure |
0.00000293 [mmHg] | |
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Color/Form |
ORANGE PRISMS (DIL ALCOHOL) | |
CAS No. |
619-17-0 | |
Record name | 4-NITROANTHRANILIC ACID | |
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Melting Point |
514 to 518 °F (decomposes) (NTP, 1992), 269 °C | |
Record name | 4-NITROANTHRANILIC ACID | |
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